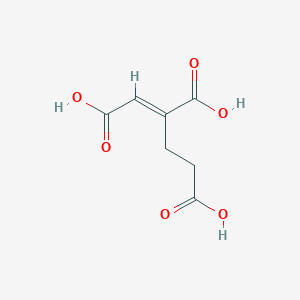
trans-Homoaconitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Homoaconitate is a carbonyl compound.
Applications De Recherche Scientifique
Enzymatic Role in Biosynthesis
1. Hydrolyase Reactions:
trans-Homoaconitate plays a significant role in the α-aminoadipate pathway, which is crucial for lysine biosynthesis in fungi. The enzyme homoaconitase catalyzes the hydration of this compound to form homoisocitrate. This reaction is essential for the production of 2-oxoadipate, 2-oxopimelate, and 2-oxosuberate, completing several iterations of the 2-oxoacid elongation pathway. Research indicates that methanogenic archaeal homoaconitases evolved parallel to fungal counterparts, highlighting the compound's importance in various organisms .
2. Substrate Specificity:
Studies have shown that this compound can act as an inhibitor for homoaconitase enzymes rather than a substrate. This characteristic is crucial as it suggests that this compound could be utilized to regulate enzymatic pathways involved in lysine biosynthesis .
Antifungal Activity
1. Inhibition of Fungal Growth:
this compound has demonstrated antifungal properties against various pathogenic fungi, including Candida albicans. In particular, its trimethyl ester derivative exhibited significant antifungal activity, with minimal inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL. This suggests that this compound and its derivatives could serve as potential antifungal agents .
2. Mechanism of Action:
The antifungal activity of this compound is believed to stem from its ability to inhibit specific enzymes such as homoaconitase and homoisocitrate dehydrogenase within fungal cells. Molecular modeling studies have provided insights into how these compounds interact with target enzymes, potentially leading to the development of new antifungal therapies .
Case Studies
Propriétés
Formule moléculaire |
C7H8O6 |
|---|---|
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
(E)-but-1-ene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b4-3+ |
Clé InChI |
BJYPZFUWWJSAKC-ONEGZZNKSA-N |
SMILES |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C(CC(=O)O)/C(=C\C(=O)O)/C(=O)O |
SMILES canonique |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















